molecular formula C10H7Cl2N B2490873 2,8-Dichloro-3-methylquinoline CAS No. 1339432-40-4

2,8-Dichloro-3-methylquinoline

Cat. No. B2490873
CAS RN: 1339432-40-4
M. Wt: 212.07
InChI Key: MQRJSGHZEHOONN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroquinoline derivatives often involves strategies such as aromatic nucleophilic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes. For instance, cyclopalladated 8-methylquinoline compounds have been synthesized through intramolecular metalation, followed by reaction with alkynes to produce novel heterocyclic compounds with a bridgehead nitrogen, showcasing the versatility of quinoline derivatives in organic synthesis (Pfeffer et al., 1992).

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives, including 2,8-dichloro-3-methylquinoline, is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the planar structure of the quinoline core and the positions of the chloro and methyl substituents, which significantly influence the electronic properties and reactivity of the molecule. For example, 8-hydroxyquinoline derivatives have been analyzed to understand their structural features and their impact on fluorescence properties (Yuting Chen et al., 2011).

Chemical Reactions and Properties

Chloroquinolines, including 2,8-dichloro-3-methylquinoline, participate in various chemical reactions such as nucleophilic aromatic substitution, electrophilic substitution, and coordination with metal ions. These reactions enable the synthesis of complex organic molecules and coordination compounds with potential applications in catalysis, material science, and pharmaceuticals. For instance, the reactivity of cyclopalladated compounds with alkynes demonstrates the utility of chloroquinoline derivatives in the synthesis of heterocyclic compounds (Pfeffer et al., 1992).

Scientific Research Applications

Medicinal Chemistry and Biological Activities

2,8-Dichloro-3-methylquinoline, a derivative of the quinoline family, shares structural similarities with other quinoline compounds, which have been extensively studied for their broad spectrum of biological and pharmacological activities. Quinoline derivatives, such as 8-hydroxyquinoline and its analogs, are notable for their chromophoric properties, metal chelation abilities, and significant biological activities. These compounds have been explored for the development of potent drug molecules targeting a wide range of life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties, in particular, enhance their candidacy as potential therapeutic agents (Gupta, Luxami, & Paul, 2021).

Drug Development and Therapeutic Applications

Tetrahydroisoquinoline derivatives, sharing structural features with 2,8-Dichloro-3-methylquinoline, exhibit a range of therapeutic activities and have been the subject of patent reviews for their potential in treating diseases such as cancer, malaria, and central nervous system disorders. The discovery of these compounds as anticancer antibiotics and their roles in disease management underscore the importance of quinoline derivatives in drug discovery (Singh & Shah, 2017).

Material Science and Sensor Technology

Quinoline derivatives are also investigated for their applications beyond medicinal chemistry, including material science and sensor technology. The development of fluorescent probes based on 8-aminoquinoline derivatives for zinc ion determination in environmental and biological samples illustrates the utility of these compounds in analytical chemistry. Modifications to improve water solubility and cell membrane permeability of 8-amidoquinoline derivatives have shown potential in designing selective and sensitive chemosensors for zinc ions, highlighting the interdisciplinary applications of quinoline derivatives (Mohamad et al., 2021).

Mechanism of Action

While the specific mechanism of action for 2,8-Dichloro-3-methylquinoline is not mentioned in the search results, it’s worth noting that quinoline derivatives often exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,8-Dichloro-3-methylquinoline are not mentioned in the search results, quinoline derivatives in general continue to attract the attention of chemists, medicinal chemists, and professionals in health sciences due to their diverse biological activities .

properties

IUPAC Name

2,8-dichloro-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJSGHZEHOONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Cl)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloro-3-methylquinoline

CAS RN

1339432-40-4
Record name 2,8-dichloro-3-methylquinoline
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